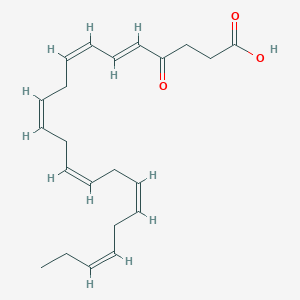
4-oxo Docosahexaenoic Acid
Overview
Description
4-oxo Docosahexaenoic Acid (4-oxo DHA) is a putative metabolite of Docosahexaenoic Acid (DHA) with antiproliferative and PPARγ agonist activity . It is known to inhibit the growth of several triple negative breast cancer cell lines .
Synthesis Analysis
4-oxo DHA is a metabolite of DHA. It is synthesized through the lipoxygenase (LOX) pathway . In a study, it was found that 4-oxo DHA was more effective in activating PPARγ than DHA .Molecular Structure Analysis
The molecular formula of 4-oxo DHA is C22H30O3 . The InChI code is InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20-22(24)25/h3-4,6-7,9-10,12-13,15-18H,2,5,8,11,14,19-20H2,1H3, (H,24,25)/b4-3-,7-6-,10-9-,13-12-,16-15-,18-17+ .Chemical Reactions Analysis
4-oxo DHA is a metabolite of DHA and is synthesized through the lipoxygenase (LOX) pathway . It binds covalently to PPARγ and activates gene transcription .Physical And Chemical Properties Analysis
The molecular formula of 4-oxo DHA is C22H30O3 . It has a formula weight of 342.5 . It is soluble in DMF, DMSO, and ethanol .Scientific Research Applications
Antitumor Activity in Breast Cancer
4-oxo Docosahexaenoic Acid (4-oxo DHA) has shown promising results as an antitumor agent against breast cancer. Studies have indicated that 4-oxo DHA can inhibit the activity of NF-κB and suppress PI3K and mTOR signaling in breast cancer cell lines, suggesting its potential as a chemopreventive agent (Chen et al., 2021).
Neuroprotective Properties
4-oxo DHA and its related metabolites have been found to have neuroprotective properties. For example, 4(RS)-4-F4t-neuroprostane, a nonenzymatic oxygenated metabolite of DHA, has been shown to upregulate antioxidant enzymes in neuronal cells, suggesting a potential role in neuroprotection and the management of oxidative stress-related conditions (Lee et al., 2020).
Inflammation Resolution
Research has identified that DHA-derived mediators like resolvin D1, which are closely related to 4-oxo DHA, play a significant role in the resolution of inflammation. These mediators regulate the migration of human polymorphonuclear leukocytes and have anti-inflammatory properties, which might be beneficial for treating inflammatory diseases (Sun et al., 2007).
PPARα/γ Activation
4-oxo DHA has been identified as a covalent modifier and agonist of peroxisome proliferator-activated receptors γ (PPARγ) and PPARα. This property classifies it as a dual agonist and opens up potential therapeutic applications in metabolic and inflammatory diseases (Egawa et al., 2016).
Protection from Learning Impairment in Alzheimer's Disease
DHA, from which 4-oxo DHA is derived, has been shown to protect from learning impairment in Alzheimer's disease model rats. This suggests that its metabolites, including 4-oxo DHA, could have potential therapeutic applications in neurodegenerative diseases (Hashimoto et al., 2002).
Antioxidative and Anti-inflammatory Effects in Cancer
The oxidative products of DHA, including 4-oxo DHA, have been reported to induce apoptosis in cancer cells and possess antioxidative and anti-inflammatory properties. These findings underscore their potential role in cancer therapy (Siddiqui et al., 2008).
Mechanism of Action
Target of Action
4-Oxo Docosahexaenoic Acid (4-oxo DHA) is a putative metabolite of Docosahexaenoic acid (DHA) with antiproliferative and PPARγ agonist activity . The primary target of 4-oxo DHA is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) , a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
4-oxo DHA interacts with its target, PPARγ, by binding covalently to it . This binding activates gene transcription in luciferase reporter assays and in dendritic cells . The activation of PPARγ leads to changes in the expression of genes involved in lipid metabolism, adipogenesis, inflammation, and maintenance of metabolic homeostasis .
Biochemical Pathways
The activation of PPARγ by 4-oxo DHA affects several biochemical pathways. These include pathways involved in lipid metabolism, inflammation, and cell proliferation . The downstream effects of these pathway alterations contribute to the compound’s antiproliferative activity and its role as a PPARγ agonist .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its formulation, route of administration, and the physiological characteristics of the individual .
Result of Action
The result of 4-oxo DHA’s action is a decrease in the growth of several triple-negative breast cancer cell lines (MCF-10F, trMCF, bsMCF, MDA-MB-231, and BT549) at concentrations of 50-100 μM . Interestingly, it has been observed to increase the proliferation of MCF-7 cells . These effects are likely due to the compound’s influence on PPARγ activity and the subsequent alterations in gene expression .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-oxo Docosahexaenoic Acid interacts with several biomolecules, including enzymes and proteins. It binds covalently to PPARγ and activates gene transcription in luciferase reporter assays and in dendritic cells . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has been found to inhibit the growth of several triple negative breast cancer cell lines at concentrations of 50-100 µM. It increased the proliferation of MCF-7 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PPARγ, which activates gene transcription . This leads to changes in gene expression and can result in enzyme inhibition or activation.
Metabolic Pathways
This compound is involved in metabolic pathways mediated by 5-lipoxygenase . It interacts with enzymes and cofactors in these pathways, which can affect metabolic flux or metabolite levels.
properties
IUPAC Name |
(5E,7Z,10Z,13Z,16Z,19Z)-4-oxodocosa-5,7,10,13,16,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20-22(24)25/h3-4,6-7,9-10,12-13,15-18H,2,5,8,11,14,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,13-12-,16-15-,18-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNUULCIKILOHW-PQVBWYSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CC=CC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C=C\C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



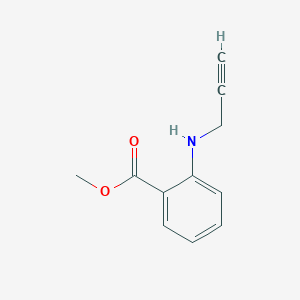
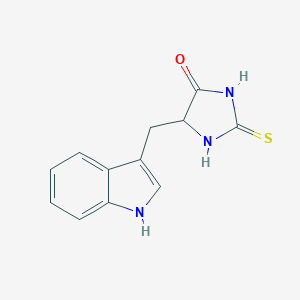
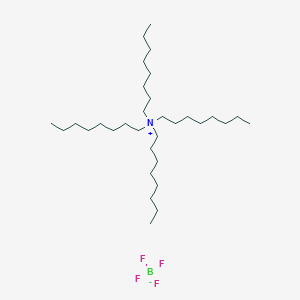
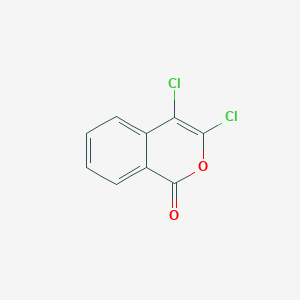
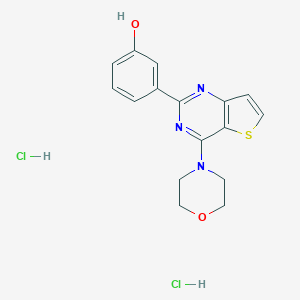
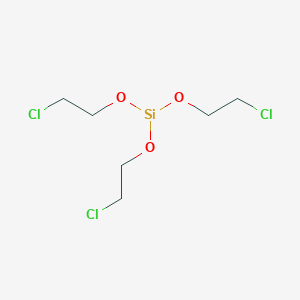

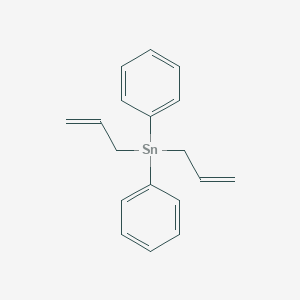
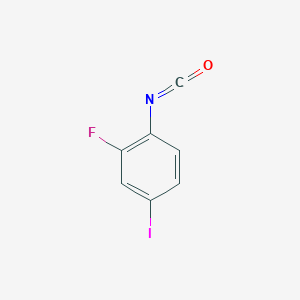
![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)
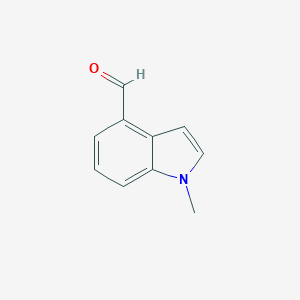
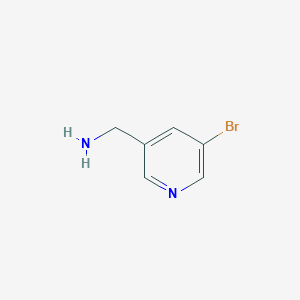
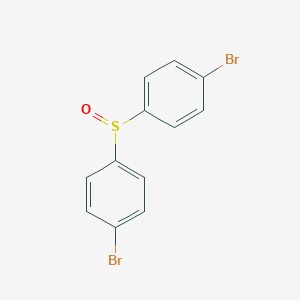
![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride](/img/structure/B163014.png)